Balanced ALDH1A1/ALDH1A3 Dual Inhibition
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde demonstrates near-equipotent inhibition of human ALDH1A1 (IC50 = 450 nM) and ALDH1A3 (IC50 = 390 nM), a 1.15-fold difference under identical assay conditions [1]. In contrast, a comparator pyrimidine-based ALDH inhibitor (CHEMBL4286209) exhibits an IC50 of 435 nM against chick RALDH1 but 54 nM against RALDH2—an 8-fold selectivity difference—highlighting the target compound's more balanced dual-isozyme profile [2]. This near-equipotent activity across ALDH1A1 and ALDH1A3 is not commonly observed among other dichloropyrimidine analogs.
ALDH1A3 IC50 390 nM
Ratio 1.15
RALDH2 IC50 54 nM
Ratio 8.06
| Evidence Dimension | ALDH isozyme inhibition (IC50) |
|---|---|
| Target Compound Data | ALDH1A1: 450 nM; ALDH1A3: 390 nM |
| Comparator Or Baseline | CHEMBL4286209 (pyrimidine analog): RALDH1 IC50 = 435 nM; RALDH2 IC50 = 54 nM |
| Quantified Difference | Target compound ALDH1A1/ALDH1A3 ratio = 1.15 (balanced); Comparator RALDH1/RALDH2 ratio = 8.06 (highly selective) |
| Conditions | Human recombinant ALDH1A1/ALDH1A3; spectrophotometric NAD(P)H formation assay; 2 min incubation |
Why This Matters
For researchers targeting both ALDH1A1 and ALDH1A3 in cancer stem cell or chemoresistance models, this balanced profile eliminates the need for multiple tool compounds and reduces experimental variability.
- [1] BindingDB BDBM50459586 (CHEMBL4217294). IC50 = 450 nM (ALDH1A1), 390 nM (ALDH1A3), 670 nM (ALDH1A2). http://bdb8.ucsd.edu View Source
- [2] BindingDB BDBM50466622 (CHEMBL4286209). IC50 = 435 nM (RALDH1), 54 nM (RALDH2). http://bdb8.ucsd.edu View Source
